molecular formula C19H26N4O2 B2527723 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea CAS No. 1210163-05-5

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

Cat. No.: B2527723
CAS No.: 1210163-05-5
M. Wt: 342.443
InChI Key: WRMZGMWOUYFFBH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a synthetic urea derivative featuring a benzyl group at the N1 position and a substituted ethyl chain at N3, terminating in a morpholine ring and a methylated pyrrole moiety. This compound’s structural complexity arises from its hybrid heterocyclic framework, which combines aromatic (benzyl, pyrrole) and aliphatic (morpholinoethyl) functionalities. Such design elements are common in medicinal chemistry for tuning solubility, bioavailability, and target binding affinity.

Properties

IUPAC Name

1-benzyl-3-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-22-9-5-8-17(22)18(23-10-12-25-13-11-23)15-21-19(24)20-14-16-6-3-2-4-7-16/h2-9,18H,10-15H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMZGMWOUYFFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)NCC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sulfur or palladium complexes .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be incorporated into polymers or other materials to enhance their properties.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, thereby modulating their activity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The target compound’s benzyl and morpholinoethyl groups distinguish it from analogs such as 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea . Key differences include:

  • N3 Substituent: The morpholinoethyl chain introduces a polar tertiary amine, improving aqueous solubility relative to pyrazole or imidazole-containing analogs (e.g., compounds 10–12 in ).
Table 1: Physicochemical Comparison of Urea Derivatives
Compound Name Molecular Weight Melting Point (°C) Key Substituents
Target Compound ~385.5* Not reported Benzyl, morpholinoethyl, methylpyrrole
1-Ethyl-3-(3-methyl-1-phenyl-pyrazol-4-ylmethyl)urea (9a) 298.35 142–144 Ethyl, pyrazole
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 349.37 Not reported Methoxyphenyl, pyrrole-carbonyl

*Estimated based on structural formula.

Hydrogen Bonding and Crystallography

The morpholino group in the target compound can act as both a hydrogen bond donor (via NH) and acceptor (via oxygen), facilitating interactions similar to those observed in 3-Methyl-4-(4-nitro-imidazol-1-ylmethyl)-1-phenyl-1H-pyrazole (12) . However, the benzyl group’s steric bulk may limit crystal packing efficiency compared to smaller substituents like ethyl. highlights that hydrogen-bonding patterns in urea derivatives are critical for crystal stability and solubility, suggesting the target’s morpholine and pyrrole groups could promote distinct supramolecular architectures .

Biological Activity

1-benzyl-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from various sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:

  • Formation of the Urea Moiety : The urea bond is formed by reacting an amine with an isocyanate.
  • Introduction of the Morpholino Group : This can be achieved through nucleophilic substitution.
  • Benzyl and Pyrrole Substitutions : These are introduced through electrophilic aromatic substitution reactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of urea derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant inhibition of tubulin polymerization, which is crucial for cancer cell division:

CompoundIC50 (µM)Mechanism of Action
ARAP 220.05Inhibition of tubulin polymerization
ARAP 270.07Inhibition of Hedgehog signaling pathway

These findings suggest that derivatives of urea can effectively target cancer cell growth by disrupting microtubule dynamics and signaling pathways related to cell proliferation .

Neuropharmacological Effects

In the realm of neuropharmacology, compounds structurally related to this compound have been investigated for their ability to modulate amyloid beta-induced mitochondrial dysfunction. For example, certain pyrrole derivatives have demonstrated protective effects against mitochondrial permeability transition pore (mPTP) opening:

CompoundmPTP Opening Inhibition (%)Reference
Compound A85%
Compound B90%

These results indicate that such compounds may play a role in neuroprotection, particularly in conditions like Alzheimer's disease.

Case Study 1: Anticancer Activity

A study conducted on a series of pyrrole derivatives indicated that specific modifications to the urea structure enhanced anticancer activity against various cancer cell lines. The compound demonstrated a significant reduction in cell viability in vitro and was effective against multidrug-resistant cell lines .

Case Study 2: Neuroprotective Effects

In another investigation, a related compound was tested for its effects on neuronal cell lines exposed to amyloid beta. The results showed that treatment with this compound led to improved mitochondrial function and reduced oxidative stress markers, suggesting potential therapeutic applications in neurodegenerative diseases .

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